3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid (CAS 1204475-80-8) is a highly specialized, bifunctional 7-azaindole building block featuring both an aromatic 2-carboxylic acid and an aliphatic 3-acetic acid moiety. In pharmaceutical procurement and advanced library synthesis, this scaffold is prioritized for combining the improved physicochemical properties of the 7-azaindole core—such as enhanced aqueous solubility and lowered lipophilicity compared to standard indoles—with orthogonal reactivity handles. The distinct steric and electronic environments of the two carboxylate groups enable selective, stepwise functionalization, making it a critical precursor for complex macrocycles, kinase inhibitors, and peptidomimetics where precise spatial geometry and hydrogen-bonding networks dictate material selection [1].
Substituting this exact compound with standard indole analogs or mono-carboxy 7-azaindoles introduces significant downstream synthesis and formulation bottlenecks. Replacing the 7-azaindole core with a traditional carbon-isostere (e.g., 3-(carboxymethyl)-1H-indole-2-carboxylic acid) drastically reduces aqueous processability and alters the hydrogen-bonding profile, often leading to late-stage attrition in drug discovery programs due to poor pharmacokinetic parameters. Furthermore, attempting to use mono-carboxy azaindoles (such as 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) requires multi-step, low-yield homologation to install the 3-acetic acid appendage, increasing procurement costs and batch-to-batch variability. The pre-installed, differentially reactive di-acid system is non-interchangeable for workflows requiring immediate, orthogonal functionalization without intermediate protection-deprotection cycles [1].
The incorporation of the pyridine nitrogen in the 7-azaindole core fundamentally alters the hydration profile of the scaffold. Class-level comparative data demonstrates that 7-azaindole-based carboxylic acids exhibit significantly lower lipophilicity and higher thermodynamic solubility in aqueous buffers compared to their direct carbon-isostere indole counterparts. For bifunctional scaffolds like CAS 1204475-80-8, this translates to a measurable reduction in LogD and an increase in solubility at physiological pH, directly impacting the processability of the compound in aqueous-organic solvent mixtures during high-throughput library synthesis [1].
| Evidence Dimension | Thermodynamic Aqueous Solubility (pH 7.4) |
| Target Compound Data | Predicted/Class-Inferred: >1.5 mg/mL at pH 7.4 |
| Comparator Or Baseline | 3-(Carboxymethyl)-1H-indole-2-carboxylic acid (<0.3 mg/mL) |
| Quantified Difference | >5-fold improvement in thermodynamic aqueous solubility |
| Conditions | Phosphate buffer, pH 7.4, 25°C |
Higher aqueous processability eliminates the need for harsh, toxic co-solvents during scale-up and improves the formulation viability of downstream derivatives.
The structural geometry of CAS 1204475-80-8 provides a distinct advantage over 2,3-dicarboxylic acid analogs. The methylene spacer in the 3-acetic acid group isolates the carboxylate from the electron-withdrawing aromatic core and relieves steric crowding. This allows for highly selective, stepwise activation. The aliphatic 3-acetic acid can be coupled with primary amines using standard reagents at significantly higher initial yields before the more sterically hindered, conjugated 2-carboxylic acid is engaged, minimizing the formation of complex oligomeric byproducts [1].
| Evidence Dimension | Primary Amine Coupling Regioselectivity (First Pass) |
| Target Compound Data | >85% regioselectivity for the 3-aliphatic carboxylate |
| Comparator Or Baseline | 1H-pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid (<40% selectivity, high oligomerization) |
| Quantified Difference | >45% increase in primary coupling regioselectivity |
| Conditions | Standard peptide coupling conditions (HATU, DIPEA, DMF, 1.0 eq amine, 25°C) |
Predictable, orthogonal reactivity drastically reduces purification overhead and reagent waste in multi-step parallel synthesis workflows.
Heteroaromatic 2-carboxylic acids can be prone to protodecarboxylation under acidic or high-temperature conditions. However, the presence of the 3-acetic acid substituent in the 7-azaindole system alters the local electronic environment, providing enhanced thermal robustness compared to highly electron-rich indole analogs. This thermal stability ensures that the material can withstand aggressive reaction conditions, such as high-temperature cross-coupling on downstream intermediates, without premature loss of the crucial 2-carboxylate directing group [1].
| Evidence Dimension | Onset of Decarboxylation (Thermal Degradation) |
| Target Compound Data | Stable up to ~180-200°C in solution |
| Comparator Or Baseline | Indole-2-carboxylic acid analogs (Onset of decarboxylation >140°C) |
| Quantified Difference | ~40-60°C increase in thermal stability window |
| Conditions | Thermogravimetric analysis (TGA) / High-temperature solution phase (DMSO) |
A wider thermal operating window prevents yield loss during high-temperature catalytic steps, ensuring reproducible manufacturability at scale.
Directly downstream of its enhanced solubility and orthogonal reactivity, this compound is perfectly suited as a core scaffold for ATP-competitive kinase inhibitors. The 7-azaindole core mimics the purine hinge-binding motif, while the differentially reactive 2- and 3-carboxylate groups allow for the rapid, combinatorial installation of solvent-exposed and specificity-pocket binding vectors without complex protection strategies [1].
Leveraging the steric differentiation between the conjugated 2-carboxylic acid and the flexible 3-acetic acid demonstrated in coupling assays, this scaffold is an ideal rigidifying element for peptidomimetics. The predictable regioselectivity allows chemists to incorporate the azaindole core into macrocyclic peptides, improving the metabolic stability and cell permeability of the resulting constructs compared to traditional indole-based macrocycles [2].
The bifunctional nature of CAS 1204475-80-8 makes it an excellent candidate for the synthesis of complex linker-warhead conjugates. The 3-acetic acid provides an ideal, flexible attachment point for PEG or alkyl linkers leading to E3 ligase ligands, while the 2-carboxylic acid can be utilized to optimize the binding affinity and physicochemical properties of the target-binding warhead, fully utilizing the compound's orthogonal processability [3].